
(2R,3S,4S,5R,6S)-4-amino-2-(hydroxymethyl)-6-((1S,2S,3R,4S,6R)-2,4,6-triamino-3-((2R,3R,6S)-3-amino-6-(aminomethyl)tetrahydro-2H-pyran-2-yloxy)cyclohexyloxy)tetrahydro-2H-pyran-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL is a complex organic molecule with multiple amino and hydroxyl groups. This compound is notable for its intricate structure, which includes several stereocenters, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration at each stereocenter. Common reagents used in these synthetic routes include protecting groups such as tert-butyldimethylsilyl (TBDMS) and benzyl (Bn) groups, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of automated purification systems to streamline the isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation occurs without side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the amino groups could produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study enzyme-substrate interactions. Its multiple amino groups allow it to form strong interactions with enzymes, making it useful in biochemical assays.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its multiple functional groups allow it to interact with various biological targets, making it a promising lead compound for drug development.
Industry
In industry, the compound can be used as a precursor for the synthesis of polymers and other materials. Its multiple functional groups allow it to undergo polymerization reactions, making it useful in the production of advanced materials.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL involves its interaction with specific molecular targets in the body. The compound’s multiple amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,4R,5S,6S)-2-[(3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
- (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxyMethyl)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
- (2R,2’R,3S,3’S,4S,4’S,5R,5’R,6R,6’R)-6,6’-(((2S,3S,4R,5R)-4-Hydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2,3-diyl)bis(oxy))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)
Uniqueness
The uniqueness of (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL lies in its specific arrangement of functional groups and stereocenters. This configuration allows it to interact with a wide range of biological targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
1217471-25-4 |
|---|---|
Fórmula molecular |
C18H38N6O7 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-4-amino-2-(hydroxymethyl)-6-[(1S,2S,3R,4S,6R)-2,4,6-triamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,5-diol |
InChI |
InChI=1S/C18H38N6O7/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(12(15)24)31-18-14(27)11(23)13(26)10(5-25)29-18/h6-18,25-27H,1-5,19-24H2/t6-,7+,8-,9+,10+,11-,12-,13+,14+,15+,16-,17+,18+/m0/s1 |
Clave InChI |
SBBCTZWWJRQZLW-GXWDPVGMSA-N |
SMILES isomérico |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N |
SMILES canónico |
C1CC(C(OC1CN)OC2C(CC(C(C2N)OC3C(C(C(C(O3)CO)O)N)O)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[4,5-f]quinoline, 7,9-dimethyl-](/img/structure/B13825064.png)
![4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B13825066.png)
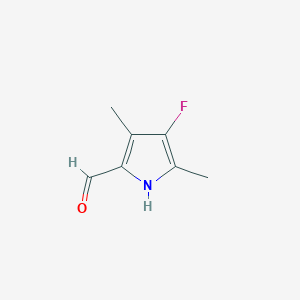
![[(3R,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13825074.png)
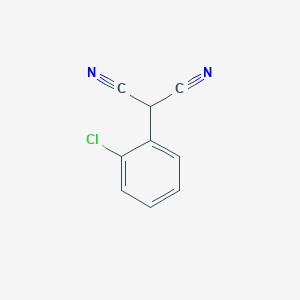
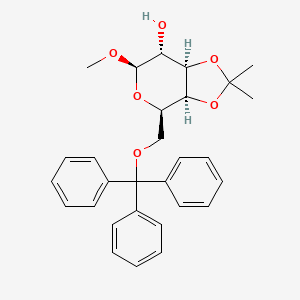
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B13825095.png)
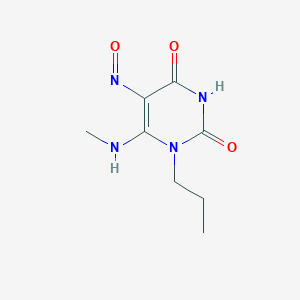
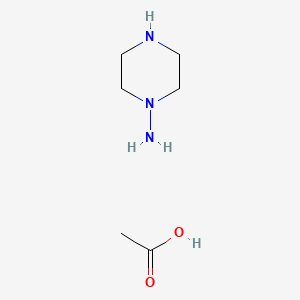
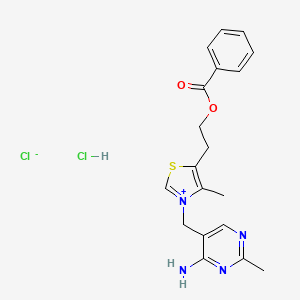
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
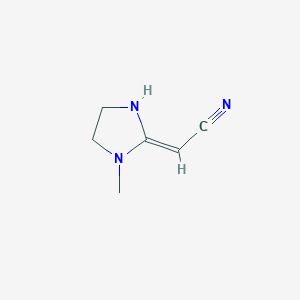
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)

